molecular formula C12H8BrNO3 B8377573 2-(5-Bromo-2-hydroxybenzoyl)-3-hydroxypyridine

2-(5-Bromo-2-hydroxybenzoyl)-3-hydroxypyridine

Cat. No. B8377573
M. Wt: 294.10 g/mol
InChI Key: OJLUVVVMDLQHJG-UHFFFAOYSA-N
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Patent
US05716971

Procedure details

2,4-Dibromophenol (25.7 g) and 2-methoxypropene (10 ml) were stirred for one hour at room temperature. To the mixture was added diethyl ether (300 ml). The mixture was cooled at -78° C. under atmosphere of argon. Then, to the resultant mixture, a 1.6M solution of n-butyl lithium haxane solution (70 ml) was added dropwise. The mixture was stirred for one hour while maintaining the temperature. Then, 2-cyano-3-trimethylsilyloxy pyridine (19.1 g) was added dropwise to the reaction mixture. The cooling bath was then removed, and the reaction mixture was stirred for 3 hours while warming the reaction system to room temperature. Then, methanol (10 ml) was added to the reaction system, and the mixture was stirred for several minutes, followed by distilling off the solvent under reduced pressure. To the residue were added methanol (50 ml), THF (tetrahydrofuran) (15 ml) and 2N HCl (60 ml), and the mixture was stirred for 2 hours at room temperature. The resultant mixture was neutralized with sodium hydrogencarbonate, followed by extraction with ethyl acetate. The organic layer was dried (anhydrous magnesium sulfate), then the solvent was distilled off under reduced pressure. The residue was subjected to a silica gel column chromatography, eluting with ethyl acetate/hexane, followed by purification to give 2-(5-bromo-2-hydroxybenzoyl)-3-hydroxypyridine (19.9 g) (Compound A-1). Physical properties and spectrum data of the compound are shown in Table 1 and Table 3.
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
2-cyano-3-trimethylsilyloxy pyridine
Quantity
19.1 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[OH:9].C[O:11]C(C)=C.C([Li])CCC.[C:20]([C:22]1[C:27]([O:28][Si](C)(C)C)=[CH:26][CH:25]=[CH:24][N:23]=1)#N>C(OCC)C>[Br:8][C:6]1[CH:5]=[CH:4][C:3]([OH:9])=[C:2]([CH:7]=1)[C:20]([C:22]1[C:27]([OH:28])=[CH:26][CH:25]=[CH:24][N:23]=1)=[O:11]

Inputs

Step One
Name
Quantity
25.7 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Br)O
Name
Quantity
10 mL
Type
reactant
Smiles
COC(=C)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
70 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
2-cyano-3-trimethylsilyloxy pyridine
Quantity
19.1 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1O[Si](C)(C)C
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature
CUSTOM
Type
CUSTOM
Details
The cooling bath was then removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
while warming the reaction system to room temperature
ADDITION
Type
ADDITION
Details
Then, methanol (10 ml) was added to the reaction system
STIRRING
Type
STIRRING
Details
the mixture was stirred for several minutes
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue were added methanol (50 ml), THF (tetrahydrofuran) (15 ml) and 2N HCl (60 ml)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours at room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (anhydrous magnesium sulfate)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane
CUSTOM
Type
CUSTOM
Details
followed by purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)C2=NC=CC=C2O)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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